SCH 221510

Übersicht

Beschreibung

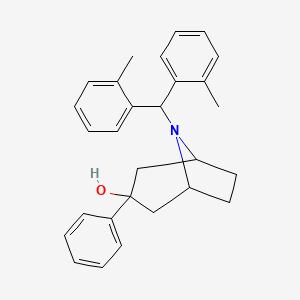

SCH 221510 is a complex organic compound with a unique structure that includes a bicyclic octane ring system, a phenyl group, and a bis(2-methylphenyl)methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SCH 221510 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the bicyclic octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

Introduction of the azabicyclo group:

Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction.

Addition of the bis(2-methylphenyl)methyl group: This step typically involves a Grignard reaction or a similar organometallic reaction to introduce the bis(2-methylphenyl)methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis equipment to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

SCH 221510 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂), nucleophiles like sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Formation of ketones, aldehydes, or carboxylic acids

Reduction: Formation of alkanes or alcohols

Substitution: Formation of halogenated derivatives or substituted aromatic compounds

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Chemical Structure and Mechanism of Action

SCH 221510 is characterized by its potent agonistic activity at the nociceptin receptor, which is part of the opioid receptor family. Its effective concentration (EC50) values are reported at approximately 12 nM for NOP receptors, indicating high potency. In contrast, it exhibits much lower affinity for traditional opioid receptors (μ-, κ-, and δ-opioid receptors) with Ki values ranging from 0.3 to 2854 nM .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. In one study, it was administered subcutaneously at a dose of 10 mg/kg, resulting in a peak plasma concentration (Cmax) of 1263 nM and a time to reach peak concentration (tmax) of 1 hour. The brain-to-plasma ratio indicates significant central nervous system penetration, essential for its therapeutic effects .

Pain Management

Nociceptive and Inflammatory Pain

Research has demonstrated that this compound exhibits both antinociceptive and anti-inflammatory properties. In mouse models of inflammatory bowel disease (IBD), it significantly reduced pain and inflammation when administered intraperitoneally or orally . The compound's ability to modulate pain pathways through NOP receptor activation suggests its potential as a treatment for chronic pain conditions.

Case Study: Inflammatory Bowel Disease

In a study involving mice treated with trinitrobenzenesulfonic acid to induce colitis, this compound showed a marked reduction in colitis symptoms and pain responses. This effect was confirmed by the blockade observed with selective NOP antagonists, indicating that its action is specifically mediated through NOP receptor pathways .

Gastrointestinal Disorders

Irritable Bowel Syndrome

this compound has been investigated as a potential treatment for diarrhea-predominant irritable bowel syndrome (IBS-D). A study found that it produced significant antidiarrheal effects by inhibiting intestinal motility in both in vitro and in vivo models . The compound's mechanism involves reducing hypermotility associated with IBS-D symptoms.

Case Study: IBS-D Treatment

In experiments using mouse models, this compound effectively decreased intestinal transit time and alleviated abdominal pain associated with IBS-D symptoms. Notably, human studies indicated decreased expression of the nociceptin system in IBS-D patients compared to healthy controls, suggesting that targeting this system could be beneficial for managing IBS-D .

Comparative Efficacy

Wirkmechanismus

The mechanism of action of SCH 221510 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cresol: A group of aromatic organic compounds with a similar phenolic structure.

4-Iodobenzoic acid: An aromatic compound with a carboxylic acid group and an iodine substituent.

tert-Butyl carbamate: An organic compound with a carbamate functional group.

Uniqueness

SCH 221510 is unique due to its complex bicyclic structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its combination of a bicyclic ring system with a phenyl and bis(2-methylphenyl)methyl group sets it apart from simpler aromatic compounds like cresol and 4-iodobenzoic acid.

Biologische Aktivität

SCH 221510 is a potent and selective agonist of the nociceptin opioid receptor (NOP), which has garnered significant interest in pharmacological research due to its diverse biological activities. This article provides an in-depth exploration of the compound's biological activity, including its pharmacological properties, therapeutic potential, and relevant case studies.

- Chemical Name: 3-Endo-8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

- Molecular Formula: C28H31NO

- Purity: ≥99%

Pharmacological Profile

This compound exhibits high selectivity for NOP receptors, with EC50 values indicating its potency:

| Receptor Type | EC50 (nM) | Ki (nM) |

|---|---|---|

| NOP | 12 | 0.3 |

| μ-opioid | 693 | 65 |

| κ-opioid | 683 | 131 |

| δ-opioid | 8071 | 2854 |

These values demonstrate that this compound is significantly more effective at activating NOP receptors compared to other opioid receptors, suggesting a unique mechanism of action that could be exploited for therapeutic purposes .

Anxiolytic Effects

Research indicates that this compound exhibits anxiolytic-like activity without causing significant alterations in locomotion at effective doses. This suggests its potential utility in treating anxiety disorders while minimizing side effects commonly associated with traditional anxiolytics .

Anti-inflammatory and Antinociceptive Actions

A pivotal study demonstrated that this compound possesses anti-inflammatory and antinociceptive properties . In mouse models of inflammatory bowel disease (IBD), oral administration of this compound significantly reduced pain and inflammation associated with colitis. The compound was administered at doses ranging from 0.1 to 3.0 mg/kg, showing a marked decrease in symptoms .

- Case Study Findings:

Effects on Gastrointestinal Motility

In studies involving diarrhea-predominant irritable bowel syndrome (IBS-D), this compound was shown to inhibit intestinal motility effectively. This action was characterized both in vitro and in vivo, highlighting its potential as a novel treatment for gastrointestinal disorders .

The mechanism underlying the biological activity of this compound involves its selective activation of NOP receptors, which are implicated in various physiological processes including pain modulation and stress response. Notably, studies have indicated that NOP agonists like this compound preferentially activate G protein pathways over arrestin recruitment, suggesting a distinct signaling bias that could lead to fewer side effects compared to traditional opioid therapies .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Eigenschaften

IUPAC Name |

8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO/c1-20-10-6-8-14-25(20)27(26-15-9-7-11-21(26)2)29-23-16-17-24(29)19-28(30,18-23)22-12-4-3-5-13-22/h3-15,23-24,27,30H,16-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSJNRBXNQTUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2C)N3C4CCC3CC(C4)(C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432414 | |

| Record name | 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322473-89-2 | |

| Record name | 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.